N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide
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Overview
Description
N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide is a complex organic compound characterized by the presence of bromine, nitro, cyano, and amide functional groups
Preparation Methods
The synthesis of N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Bromination: Substitution of hydrogen atoms with bromine atoms on the aromatic ring.
Formation of Cyano Group: Introduction of the cyano group through nucleophilic substitution.
Amidation: Formation of the amide bond through reaction with an appropriate amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide involves interactions with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of biological pathways, leading to its observed effects.
Comparison with Similar Compounds
N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide can be compared with other similar compounds, such as:
N-(2-bromo-4-nitrophenyl)-3-(4-propoxyphenyl)acrylamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Phenoxy acetamide derivatives: Share some structural features but differ in functional groups, affecting their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN4O5/c17-13-8-12(20(23)24)5-6-14(13)19-16(22)11(9-18)7-10-3-1-2-4-15(10)21(25)26/h1-8H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIPCGKLLQSOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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